Coti-2

Description

Propriétés

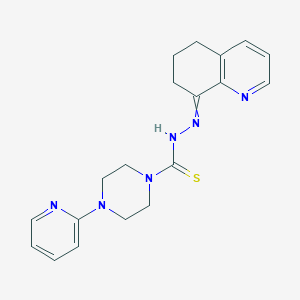

IUPAC Name |

N-[(E)-6,7-dihydro-5H-quinolin-8-ylideneamino]-4-pyridin-2-ylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26)/b22-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDAKQMBNSHJJB-CJLVFECKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(/C(=N/NC(=S)N3CCN(CC3)C4=CC=CC=N4)/C1)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039455-84-9 | |

| Record name | COTI-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1039455849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COTI-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTA1O65BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of COTI-2 as a Putative Zinc Chaperone in the Reactivation of Mutant p53: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Mutations in the TP53 gene are prevalent in over half of all human cancers, often leading to the expression of a dysfunctional protein that has lost its tumor-suppressive activities and, in some cases, gained oncogenic functions. The restoration of wild-type function to mutant p53 represents a promising therapeutic strategy. COTI-2, a third-generation thiosemicarbaone, has emerged as a clinical-stage small molecule with the potential to reactivate mutant p53. While initially proposed to directly bind and refold the mutant protein, a compelling alternative mechanism suggests that COTI-2 acts as a zinc chaperone, restoring the proper conformation and function of zinc-deficient p53 mutants. This technical guide provides an in-depth exploration of the core evidence supporting the role of COTI-2 as a zinc chaperone for mutant p53, presenting key quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Introduction: The p53-Zinc Connection

The p53 protein's DNA-binding domain is stabilized by a zinc ion, which is crucial for its proper folding and transcriptional activity.[1][2] Mutations in this domain can disrupt zinc coordination, leading to protein misfolding and loss of function.[2] The concept of using small molecules to restore zinc to these mutants, thereby reactivating their tumor-suppressive functions, has gained significant traction. These molecules, termed zinc metallochaperones, represent a novel class of anti-cancer agents.[3][4]

COTI-2 is a thiosemicarbazone derivative that has demonstrated anti-tumor activity in various cancer models, both in vitro and in vivo. While it has been shown to induce a conformational change in mutant p53 and restore its activity, the precise mechanism of action has been a subject of investigation. Recent evidence points towards a role as a zinc chaperone, a mechanism that distinguishes it from direct binders and refolders of mutant p53.

This guide will delve into the technical details of the research supporting this hypothesis, providing a comprehensive resource for researchers in the field.

Quantitative Data on COTI-2 Activity

The efficacy of COTI-2 has been quantified across various cancer cell lines, with a notable sensitivity observed in those harboring TP53 mutations. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of COTI-2 in Breast Cancer Cell Lines

| Cell Line | Subtype | p53 Status | IC50 (µM) | Reference |

| MDA-MB-231 | TNBC | Mutant (R280K) | 0.05 ± 0.01 | |

| MDA-MB-468 | TNBC | Mutant (R273H) | 0.04 ± 0.01 | |

| HCC1937 | TNBC | Mutant (R248Q) | 0.06 ± 0.02 | |

| BT-549 | TNBC | Mutant (R249S) | 0.07 ± 0.02 | |

| MCF-7 | Luminal A | Wild-Type | 0.25 ± 0.05 | |

| T47D | Luminal A | Mutant (L194F) | 0.15 ± 0.03 |

TNBC: Triple-Negative Breast Cancer

Table 2: Binding Affinity of COTI-2 to p53 Protein Domains

| Analyte | Ligand | Binding Affinity (KD) | Technique | Reference |

| Full-Length Mutant p53 | COTI-2 | Not specified | Surface Plasmon Resonance | |

| DNA-Binding Domain of Mutant p53 | COTI-2 | Not specified | Surface Plasmon Resonance |

Note: While the study confirmed binding, specific KD values were not provided in the abstract.

Signaling Pathways Implicated in COTI-2 Action

COTI-2's mechanism of action involves a network of signaling pathways, with the reactivation of mutant p53 as a central event. The following diagrams, generated using the DOT language, illustrate these pathways.

The Zinc Chaperone Hypothesis for COTI-2-Mediated p53 Reactivation

This pathway illustrates the proposed mechanism where COTI-2 facilitates the delivery of zinc to zinc-deficient mutant p53, leading to its refolding and functional restoration.

Caption: Proposed zinc chaperone mechanism of COTI-2.

Downstream Effects of Restored p53 Function and p53-Independent Pathways

Beyond direct p53 reactivation, COTI-2 has been shown to modulate other critical signaling pathways, contributing to its anti-tumor effects.

Caption: Overview of COTI-2's dual mechanisms of action.

Key Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of COTI-2.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of COTI-2 on cancer cell lines.

Protocol:

-

Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5 x 103 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of COTI-2 (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.

Immunofluorescence Staining for p53 Conformation

This protocol is used to visualize the conformational state of the p53 protein within cells following COTI-2 treatment.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with COTI-2 at the desired concentration and duration.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific antibody binding with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies specific for wild-type (PAb1620) and mutant (PAb240) p53 conformations overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBST and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope and quantify the intensity of the fluorescent signals. An increase in PAb1620 staining and a decrease in PAb240 staining suggest a refolding of mutant p53 to a wild-type conformation.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is employed to measure the binding kinetics and affinity of COTI-2 to p53.

Protocol:

-

Chip Preparation: Immobilize recombinant full-length p53 or its DNA-binding domain onto a CM5 sensor chip using standard amine coupling chemistry.

-

Binding Analysis: Inject a series of concentrations of COTI-2 over the sensor chip surface.

-

Data Acquisition: Monitor the change in the refractive index at the chip surface in real-time to generate sensorgrams.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if the reactivated p53 can bind to the promoter regions of its target genes.

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against p53 to immunoprecipitate the p53-DNA complexes.

-

Washing and Elution: Wash the immunoprecipitated complexes to remove non-specific binding and elute the complexes from the antibody.

-

Reverse Cross-linking: Reverse the cross-links to separate the DNA from the proteins.

-

DNA Purification: Purify the DNA.

-

qPCR Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter regions of p53 target genes (e.g., CDKN1A for p21) to quantify the amount of precipitated DNA. An enrichment of target gene promoters in the COTI-2 treated samples compared to controls indicates restored DNA binding activity of p53.

Discussion and Future Directions

The evidence presented in this guide suggests that COTI-2's ability to reactivate mutant p53 may be, at least in part, attributable to its function as a zinc chaperone. The preferential sensitivity of p53-mutant cancer cells to COTI-2, coupled with its ability to induce a conformational shift in the p53 protein, supports this hypothesis. However, it is important to note that some studies have not observed changes in intracellular zinc levels with COTI-2 treatment, suggesting that the mechanism may be context-dependent or that other p53-independent pathways, such as the inhibition of the PI3K/AKT/mTOR pathway, also play a significant role.

Future research should focus on:

-

Directly measuring the transfer of zinc from COTI-2 to mutant p53 using biophysical techniques.

-

Elucidating the precise structural changes in mutant p53 upon binding to a COTI-2-zinc complex.

-

Investigating the efficacy of COTI-2 in a wider range of p53 mutations , particularly those that do not directly impact the zinc-binding domain.

-

Correlating clinical trial outcomes with the p53 mutation status and zinc homeostasis in patient tumors.

Conclusion

COTI-2 represents a promising therapeutic agent for cancers harboring TP53 mutations. The zinc chaperone hypothesis provides a compelling mechanistic framework for its p53-reactivating properties. The data and protocols outlined in this technical guide offer a valuable resource for researchers and drug developers working to advance our understanding and application of this novel anti-cancer strategy. Further investigation into the dual mechanisms of COTI-2 will be crucial for its successful clinical development and for the identification of patient populations most likely to benefit from this therapy.

References

- 1. Restoring p53 active conformation by zinc increases the response of mutant p53 tumor cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p53 reactivation: The link to zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zinc Metallochaperones as Mutant p53 Reactivators: A New Paradigm in Cancer Therapeutics [mdpi.com]

- 4. Reactivating mutant p53 using small molecules as zinc metallochaperones: awakening a sleeping giant in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture and Biological Activities of Coti-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

COTI-2, a third-generation thiosemicarbazone, has emerged as a promising small molecule in oncology research. Its multifaceted mechanism of action, primarily centered on the reactivation of mutant p53 and the inhibition of the PI3K/AKT/mTOR signaling pathway, positions it as a compelling candidate for cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed biological activities of COTI-2. It includes a compilation of quantitative data, detailed methodologies for key experimental assays, and visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug development.

Chemical Structure and Physicochemical Properties

COTI-2 is chemically identified as N-[(E)-6,7-dihydro-5H-quinolin-8-ylideneamino]-4-pyridin-2-ylpiperazine-1-carbothioamide[1]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[(E)-6,7-dihydro-5H-quinolin-8-ylideneamino]-4-pyridin-2-ylpiperazine-1-carbothioamide | [1] |

| CAS Number | 1039455-84-9 | [1] |

| Molecular Formula | C₁₉H₂₂N₆S | [1] |

| Molecular Weight | 366.5 g/mol | [1] |

| Appearance | Light yellow to yellow solid | |

| Solubility | DMSO: 6.25 mg/mLDMF: 2.5 mg/mlDMF:PBS (pH 7.2) (1:4): 0.2 mg/mlWater: Insoluble | |

| SMILES | C1CC2=C(/C(=N/NC(=S)N3CCN(CC3)C4=CC=CC=N4)/C1)N=CC=C2 |

Mechanism of Action

COTI-2 exhibits a dual mechanism of action, contributing to its potent anti-cancer effects across a wide range of human cancer cell lines.

Reactivation of Mutant p53

The tumor suppressor protein p53 is frequently mutated in human cancers, leading to loss of its normal function in regulating cell cycle arrest and apoptosis. COTI-2 has been shown to reactivate certain mutant forms of p53. It is proposed to bind to the misfolded mutant p53 protein, inducing a conformational change that restores its wild-type-like structure and function. This reactivation leads to the transcriptional activation of p53 target genes, ultimately resulting in apoptosis in cancer cells harboring these mutations. Evidence suggests that COTI-2's efficacy is particularly pronounced in cell lines with higher endogenous levels of mutant p53 protein.

Inhibition of the PI3K/AKT/mTOR Pathway

In addition to its effects on p53, COTI-2 also negatively modulates the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell proliferation, survival, and growth. This inhibition is observed to be independent of the p53 status of the cancer cells. By inhibiting this pathway, COTI-2 can induce apoptosis in cancer cells where this pathway is overexpressed. The activation of AMPK and subsequent inhibition of mTOR have been identified as key events in this p53-independent mechanism.

Potential Role as a Zinc Metallochaperone

Some research suggests that COTI-2 may function as a zinc metallochaperone. The proper folding and DNA-binding activity of wild-type p53 are dependent on a zinc ion. It is hypothesized that some p53 mutations lead to a deficient zinc-binding capacity. COTI-2, as a thiosemicarbazone, has the potential to chelate and transport zinc, thereby restoring the necessary zinc levels for the correct folding and function of mutant p53. However, other studies have indicated that the action of COTI-2 in certain cancer cell lines may be independent of zinc chelation.

A visual representation of the proposed mechanisms of action of COTI-2 is provided below.

Quantitative Data

The anti-proliferative activity of COTI-2 has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent efficacy, particularly in cell lines harboring p53 mutations.

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |

| PCI13 Isogenic Panel | Head and Neck Squamous Cell Carcinoma | Various | 1.4 - 13.2 | |

| TNBC Cell Lines | Triple-Negative Breast Cancer | Mutant | Lower than WT | |

| Non-TNBC Cell Lines | Breast Cancer | Wild-Type | Higher than Mutant | |

| 5637 | Bladder Cancer | - | 526 | |

| T24 | Bladder Cancer | - | 532 | |

| SW480 | Colorectal Cancer | - | 560 | |

| HNSCC Cell Lines | Head and Neck Squamous Cell Carcinoma | Various | 9.6 - 370.0 |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of COTI-2.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with COTI-2, providing a measure of cytotoxicity.

Protocol:

-

Cell Seeding: Plate Head and Neck Squamous Cell Carcinoma (HNSCC) cells in 6-well plates at predetermined densities.

-

Treatment: Concurrently expose the cells to a range of COTI-2 concentrations (e.g., 0.01–40 nmol/L) for 24 hours. For combination studies, co-treat with agents like cisplatin (e.g., 0.1–2 μmol/L) or expose to radiation (e.g., 2, 4, or 6 Gy) following COTI-2 treatment.

-

Incubation: After treatment, replace the medium and incubate the plates for a period sufficient for colony formation (typically 1-3 weeks, depending on the cell line).

-

Staining and Counting: Fix the colonies with a suitable fixative (e.g., methanol/acetic acid) and stain with a dye such as crystal violet. Count the number of colonies containing at least 50 cells.

-

Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

References

Coti-2: A Dual-Action Inhibitor of the PI3K/AKT/mTOR Pathway and Reactivator of Mutant p53

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Coti-2, a third-generation thiosemicarbazone, is an orally available small molecule investigational drug that has demonstrated significant preclinical anti-cancer activity. Its multifaceted mechanism of action, which involves both the restoration of wild-type function to mutant p53 and the inhibition of the critical PI3K/AKT/mTOR signaling pathway, positions it as a promising candidate for targeted cancer therapy. This technical guide provides a comprehensive overview of the core mechanisms of Coti-2, with a focus on its interaction with the PI3K/AKT/mTOR pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: A Two-Pronged Attack

Coti-2 exerts its anti-neoplastic effects through a dual mechanism, targeting two of the most frequently dysregulated pathways in human cancers.

1.1. Reactivation of Mutant p53:

The tumor suppressor protein p53 is mutated in over half of all human cancers, leading to loss of its tumor-suppressive functions and, in some cases, the gain of oncogenic functions. Coti-2 has been shown to bind to misfolded mutant p53 proteins, inducing a conformational change that restores their wild-type structure and function.[1][2] This reactivation of p53's tumor suppressor activity can lead to the induction of apoptosis in cancer cells harboring p53 mutations.[3]

1.2. Inhibition of the PI3K/AKT/mTOR Pathway:

Independent of its effects on p53, Coti-2 negatively modulates the PI3K/AKT/mTOR signaling cascade.[4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is constitutively active in a wide range of cancers. Coti-2's inhibitory action on this pathway contributes to its broad anti-cancer activity, even in cancers with wild-type p53.[5] Some studies suggest that Coti-2's effect on this pathway may be mediated through the activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTOR.

An alternative, yet not mutually exclusive, proposed mechanism is that Coti-2 may act as a zinc metallochaperone, restoring zinc ions to mutant p53, which is crucial for its proper folding and function.

Quantitative Data on Coti-2's In Vitro Efficacy

The anti-proliferative activity of Coti-2 has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity, particularly in cell lines with mutant p53.

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | ||||

| PCI13-pBabe | HNSCC | Null | ~20 | |

| PCI13-wtp53 | HNSCC | Wild-Type | ~30 | |

| PCI13-G245D | HNSCC | Mutant | ~15 | |

| PCI13-R175H | HNSCC | Mutant | ~10 | |

| Triple-Negative Breast Cancer (TNBC) | ||||

| MDA-MB-231 | TNBC | Mutant | ~50-100 | |

| BT-549 | TNBC | Mutant | ~50-100 | |

| HCC1937 | TNBC | Mutant | ~100-200 | |

| Other Cancers | ||||

| A2780 | Ovarian | Mutant | Not Specified | |

| HT-29 | Colorectal | Mutant | Not Specified | |

| SHP-77 | Small Cell Lung | Not Specified | Not Specified |

Preclinical In Vivo Efficacy

Xenograft models have demonstrated Coti-2's ability to inhibit tumor growth in vivo.

| Cancer Type | Cell Line | Treatment | Tumor Growth Inhibition | Reference |

| Colorectal Cancer | HT-29 | 10 mg/kg Coti-2, 5 days/week | Significant tumor growth delay compared to vehicle control. | |

| Small Cell Lung Cancer | SHP-77 | 3 mg/kg Coti-2 | Significant tumor growth inhibition. | |

| HNSCC | PCI13-G245D | 75 mg/kg Coti-2 | Potentiation of response to cisplatin and radiation. |

Signaling Pathways and Logical Relationships

To visualize the complex interactions of Coti-2, the following diagrams have been generated using Graphviz (DOT language).

Caption: Coti-2's dual mechanism targeting mutant p53 and the PI3K/AKT/mTOR pathway.

Caption: A generalized experimental workflow for evaluating Coti-2's efficacy.

Caption: The synergistic antitumor effect of Coti-2's dual mechanisms of action.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of Coti-2.

5.1. Cell Viability (MTT) Assay:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with serial dilutions of Coti-2 (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log of the drug concentration.

5.2. Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins:

-

Cell Lysis: Treat cells with Coti-2 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total AKT, phospho-AKT (Ser473), total mTOR, phospho-mTOR (Ser2448), total p70S6K, phospho-p70S6K (Thr389), total 4E-BP1, and phospho-4E-BP1 (Thr37/46) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

5.3. Immunofluorescence for p53 Conformation:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with Coti-2.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Blocking and Antibody Staining: Block with 1% BSA and incubate with primary antibodies specific for mutant p53 (e.g., PAb240) and wild-type p53 (e.g., PAb1620) conformations.

-

Secondary Antibody and Counterstaining: Incubate with fluorescently labeled secondary antibodies and counterstain the nuclei with DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope. A shift from mutant to wild-type conformation is indicated by a decrease in PAb240 staining and an increase in PAb1620 staining.

5.4. In Vivo Xenograft Tumor Model:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 2-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.

-

Drug Administration: Administer Coti-2 orally or via intraperitoneal injection at the desired dose and schedule. The control group receives the vehicle.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry). Compare the tumor growth rates between the treated and control groups.

Clinical Development

Coti-2 has entered Phase I clinical trials to evaluate its safety, tolerability, and recommended Phase 2 dose in patients with advanced or recurrent gynecologic and head and neck cancers (NCT02433626). Early results suggest that Coti-2 is generally safe and well-tolerated, with signs of clinical activity observed.

Conclusion

Coti-2 is a promising anti-cancer agent with a novel dual mechanism of action that addresses two of the most fundamental alterations in cancer biology: mutant p53 and aberrant PI3K/AKT/mTOR signaling. The preclinical data strongly support its continued development, and the ongoing clinical trials will be crucial in determining its therapeutic potential in a clinical setting. This guide provides a foundational understanding of Coti-2's core pharmacology for researchers and drug development professionals interested in this innovative therapeutic candidate.

References

- 1. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Preclinical Pharmacology of Coti-2

Abstract

Coti-2 is an orally available, third-generation thiosemicarbazone demonstrating significant potential as an anti-cancer agent. Preclinical investigations reveal a novel dual mechanism of action involving the reactivation of mutant tumor suppressor protein p53 and the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This document provides a comprehensive overview of the preclinical pharmacology of Coti-2, summarizing its efficacy in a broad range of cancer models, detailing key experimental protocols, and presenting quantitative data from in vitro and in vivo studies. The evidence suggests Coti-2 is a highly potent agent, both as a monotherapy and in combination with standard-of-care treatments, with a favorable safety profile.[4][5]

Introduction

The tumor suppressor gene, TP53, is the most frequently mutated gene in human cancers, with mutations occurring in over 50% of all cases. These mutations not only abrogate the protein's tumor-suppressive functions but can also confer new oncogenic "gain-of-function" properties, promoting tumor progression and therapeutic resistance. Coti-2 emerged from in silico drug design as a small molecule engineered to restore the wild-type structure and function of mutant p53 proteins, representing a promising targeted therapeutic strategy. Extensive preclinical evaluation has shown that Coti-2 is effective against a diverse group of human cancer cell lines at nanomolar concentrations and demonstrates significant tumor growth inhibition in multiple xenograft models with good tolerability.

Mechanism of Action

The anti-neoplastic activity of Coti-2 is attributed to a multi-faceted mechanism that engages key pathways in cancer cell survival and proliferation.

-

Mutant p53 Reactivation: The primary mechanism involves the binding of Coti-2 to misfolded, mutant p53 proteins. This interaction induces a conformational change, restoring the wild-type DNA-binding properties and transcriptional activity of p53. The reactivated p53 can then induce apoptosis and regulate its target genes to suppress tumor growth. Studies in triple-negative breast cancer (TNBC) and head and neck squamous cell carcinoma (HNSCC) have confirmed that Coti-2 treatment leads to a conformational shift in mutant p53 toward a wild-type state.

-

PI3K/AKT/mTOR Pathway Inhibition: Coti-2 also functions as a negative regulator of the PI3K/AKT/mTOR pathway, a critical signaling cascade that is frequently overactive in cancer, promoting cell growth and survival. This inhibition occurs independently of p53 status and contributes to the broad efficacy of the compound.

-

Induction of DNA Damage and Replication Stress: Mechanistic studies have shown that Coti-2 increases markers of DNA damage and replication stress, such as the phosphorylation of γH2AX and Chk1. This leads to cell cycle perturbations and the subsequent induction of apoptosis and/or cellular senescence.

These interconnected mechanisms allow Coti-2 to exert potent cytotoxic effects through both p53-dependent and p53-independent pathways.

References

Coti-2: A Computationally-Driven Approach to Cancer Therapy

A Technical Whitepaper on the Discovery and Preclinical Validation of a Novel Anti-Cancer Agent

Abstract

In the landscape of oncology drug discovery, the demand for novel therapeutics with high efficacy and low toxicity remains a critical challenge. High-throughput screening and traditional drug development pipelines are often resource-intensive and carry high failure rates in clinical trials.[1][2] Addressing this challenge, Coti-2, a third-generation thiosemicarbazone, was identified and optimized using the proprietary CHEMSAS® computational platform.[1][2][3] This document provides a technical overview of the CHEMSAS® discovery process, the preclinical validation of Coti-2, its multifaceted mechanism of action, and detailed experimental protocols. Coti-2 has demonstrated potent anti-tumor activity across a wide range of human cancer cell lines, both in vitro and in vivo, with a favorable safety profile.

The CHEMSAS® Computational Discovery Engine

CHEMSAS® (Computational Heuristics for Evaluating Molecular Structure Activity and Safety) is a sophisticated, multi-stage computational platform that leverages a hybrid of machine learning and proprietary algorithms to predict the biological activity of molecular structures. This in silico approach accelerates the identification of promising drug candidates by modeling physicochemical properties, biological efficacy, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

The platform applies a series of proprietary algorithms to complex 3D molecular structures to generate unique 2D data patterns composed of over 250 descriptors. These patterns are then utilized to develop predictive models that correlate molecular structure with specific biological targets and properties, which would traditionally necessitate extensive and time-consuming in vitro or in vivo testing. The iterative process of design, prediction, and refinement within CHEMSAS® led to the identification and optimization of Coti-2 as a lead candidate from a library of novel compounds.

In Vitro Efficacy of Coti-2

Coti-2 has demonstrated potent cytotoxic effects against a diverse panel of human cancer cell lines, with most exhibiting sensitivity in the nanomolar range. The anti-proliferative activity of Coti-2 appears to be independent of the tissue of origin and the genetic makeup of the cancer cells.

Comparative Efficacy

In comparative studies, Coti-2 has shown superior activity against various cancer cell lines when compared to standard-of-care chemotherapeutic agents and targeted therapies. For instance, in human glioblastoma cell lines U87-MG and SNB-19, Coti-2 exhibited a significantly lower IC50 value than cisplatin and BCNU.

| Cell Line | Cancer Type | Coti-2 IC50 (nM) | Cisplatin IC50 (µM) | BCNU IC50 (µM) |

| U87-MG | Glioblastoma | ~50 | >10 | >100 |

| SNB-19 | Glioblastoma | ~75 | >10 | >100 |

| SF-268 | Glioblastoma | ~60 | - | - |

| SF-295 | Glioblastoma | ~80 | - | - |

| Table 1: Comparative IC50 values of Coti-2, Cisplatin, and BCNU in human glioblastoma cell lines. |

Induction of Apoptosis

The primary mechanism of Coti-2-induced cell death is through the induction of apoptosis. In SHP-77 small cell lung cancer (SCLC) cells, treatment with Coti-2 at concentrations around the IC50 value resulted in early apoptosis in 40-47% of the cell population. At the IC90 concentration, a significant increase in both early and late-stage apoptosis/necrosis was observed.

Mechanism of Action

The mechanism of action of Coti-2 is multifaceted, involving both p53-dependent and p53-independent pathways. While initial studies indicated that Coti-2 is not a traditional kinase or Hsp90 inhibitor, further research has elucidated its role in modulating key signaling pathways implicated in cancer progression.

Modulation of the p53 Pathway

The tumor suppressor protein p53 is mutated in over 50% of all human cancers. Coti-2 has been shown to restore the normal function of mutant p53 proteins. It is proposed that Coti-2 acts as a zinc metallochaperone, replenishing zinc ions that are crucial for the proper folding and DNA-binding activity of p53. This restoration of wild-type p53 function reactivates its ability to induce apoptosis in cancer cells. Coti-2 has also demonstrated efficacy in cell lines with wild-type p53, suggesting additional mechanisms of action.

Inhibition of the PI3K/Akt/mTOR Pathway

Coti-2 negatively modulates the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival. This inhibition appears to be independent of the p53 status of the cancer cells. The compound has been observed to decrease the phosphorylation of Akt, a key downstream effector in this pathway.

Induction of DNA Damage and Replication Stress

In head and neck squamous cell carcinoma (HNSCC) cells, Coti-2 has been shown to increase the levels of DNA damage and replication stress markers. This leads to the induction of apoptosis and cellular senescence.

In Vivo Efficacy and Safety

Preclinical studies in animal models have demonstrated the in vivo efficacy and favorable safety profile of Coti-2. The compound is orally bioavailable and well-tolerated in mice. In xenograft models of various human cancers, including colon, lung, and breast cancer, Coti-2 treatment resulted in significant inhibition of tumor growth.

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of Coti-2 or control vehicle (DMSO) for 72 hours.

-

Cell Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using non-linear regression analysis (GraphPad Prism).

Apoptosis Assay

-

Cell Treatment: SHP-77 cells are treated with Coti-2 at IC50 and IC90 concentrations for 48 hours.

-

Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and 7-AAD (7-aminoactinomycin D) using a commercially available kit (e.g., from BD Biosciences) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells undergoing early apoptosis (Annexin V-positive, 7-AAD-negative) and late apoptosis/necrosis (Annexin V-positive, 7-AAD-positive).

Western Blot Analysis

-

Cell Lysis: Cells are treated with Coti-2 for the desired time points, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and incubated with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, p53, and a loading control like β-actin) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Coti-2, a novel anti-cancer agent discovered through the innovative CHEMSAS® computational platform, has demonstrated significant preclinical potential. Its broad-spectrum efficacy, favorable safety profile, and multifaceted mechanism of action, targeting both the p53 and PI3K/Akt/mTOR pathways, position it as a promising candidate for further clinical development. The synergy of computational drug design with rigorous preclinical validation exemplifies a modern, efficient approach to oncology drug discovery.

References

- 1. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

In Vitro Characterization of Coti-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coti-2, a novel third-generation thiosemicarbazone, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of Coti-2, summarizing key quantitative data, detailing experimental methodologies, and visualizing its core signaling pathways. Coti-2 is an orally available small molecule that has demonstrated potent anti-tumor activity across a range of human cancer cell lines.[3][4] Its primary mechanisms of action include the reactivation of mutant p53, inhibition of the PI3K/AKT/mTOR signaling pathway, and activation of the AMPK pathway, leading to cell cycle arrest and apoptosis.[1]

Quantitative Data Summary

The in vitro efficacy of Coti-2 has been evaluated across a diverse panel of human cancer cell lines, demonstrating potent anti-proliferative activity at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| 5637 | Bladder Cancer | Mutant | 0.526 | |

| T24 | Bladder Cancer | Mutant | 0.532 | |

| HNSCC PCI13-pBabe | Head and Neck Squamous Cell Carcinoma | Null | Not explicitly stated, but sensitive in nanomolar range | |

| HNSCC PCI13-G245D | Head and Neck Squamous Cell Carcinoma | Mutant (G245D) | Not explicitly stated, but sensitive in nanomolar range | |

| U87-MG | Glioblastoma | Wild-Type | Low nanomolar range | |

| SNB-19 | Glioblastoma | Mutant | Low nanomolar range | |

| SF-268 | Glioblastoma | Mutant | Low nanomolar range | |

| SF-295 | Glioblastoma | Mutant | Low nanomolar range | |

| SHP-77 | Small Cell Lung Cancer | Not specified | Low nanomolar range |

Signaling Pathways

Coti-2 exerts its anti-cancer effects through the modulation of several critical signaling pathways. These are visually represented below using the DOT language.

p53 Reactivation Pathway

Coti-2 has been shown to bind to and restore the wild-type conformation and function of mutant p53 proteins. This reactivation leads to the transcription of p53 target genes involved in apoptosis and cell cycle arrest.

PI3K/AKT/mTOR Inhibition Pathway

Coti-2 also functions as a negative modulator of the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell proliferation and survival.

AMPK Activation Pathway

Pharmacoproteomic profiling has revealed that Coti-2 leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below, based on published studies characterizing Coti-2.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with Coti-2, providing a measure of cytotoxicity.

Workflow:

Protocol:

-

Cell Seeding: HNSCC cells are seeded in 6-well plates at predetermined densities to ensure the formation of distinct colonies.

-

Treatment: Cells are exposed to a range of Coti-2 concentrations (typically 0.01–40 nmol/L) for 24 hours. For combination studies, Coti-2 is concurrently applied with other agents like cisplatin (0.1–2 µmol/L).

-

Incubation: Following treatment, the media is replaced, and the plates are incubated for 7-14 days to allow for colony formation.

-

Fixation and Staining: Colonies are fixed with a solution such as 10% buffered formalin and stained with a solution like 0.5% crystal violet.

-

Colony Counting: Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to untreated controls.

Western Blot Analysis

Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by Coti-2.

Workflow:

Protocol:

-

Cell Treatment and Lysis: Cells are treated with Coti-2 (e.g., 1.0 μmol/L) for specified durations (e.g., 16 or 48 hours). Whole-cell lysates are then prepared using an appropriate lysis buffer.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies targeting proteins of interest (e.g., p-AMPK, p-mTOR, cleaved caspase-3). Following washes, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be performed to quantify protein expression levels.

Apoptosis Assay

Apoptosis assays are utilized to quantify the extent of programmed cell death induced by Coti-2.

Workflow:

Protocol:

-

Cell Treatment: Cells are treated with various concentrations of Coti-2 for a specified period (e.g., 48 hours).

-

Staining: Both adherent and floating cells are collected and stained with Annexin V (to detect early apoptotic cells) and a viability dye such as Propidium Iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is gated to distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion

The in vitro characterization of Coti-2 reveals a potent anti-cancer agent with a well-defined, multi-pronged mechanism of action. Its ability to reactivate mutant p53, inhibit the PI3K/AKT/mTOR pathway, and activate the AMPK pathway underscores its therapeutic potential in a variety of malignancies. The experimental protocols detailed herein provide a foundation for further research and development of this promising compound.

References

- 1. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Coti-2: A Deep Dive into Its Apoptotic Induction in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Coti-2, a third-generation thiosemicarbazone, has emerged as a promising anti-cancer agent with a unique dual mechanism of action that induces apoptosis in a wide range of human cancer cell lines.[1][2] Developed through in silico drug design, Coti-2 has demonstrated potent cytotoxic effects at nanomolar concentrations, both in vitro and in vivo, while maintaining a favorable toxicity profile.[1][2] This technical guide provides a comprehensive overview of the core mechanisms by which Coti-2 induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanisms of Action: A Dual Approach to Apoptosis

Coti-2's efficacy stems from its ability to induce apoptosis through both p53-dependent and p53-independent pathways, making it a versatile candidate for treating cancers with varying p53 mutational statuses.[3]

p53-Dependent Apoptosis

A primary mechanism of Coti-2 is its ability to reactivate mutant p53, a tumor suppressor protein that is frequently inactivated in human cancers. Coti-2 binds to misfolded mutant p53 proteins, inducing a conformational change that restores its wild-type function. This reactivation of p53 initiates a downstream signaling cascade leading to apoptosis. Studies in triple-negative breast cancer (TNBC) cell lines, which often harbor p53 mutations, have shown that Coti-2 treatment leads to an increase in the wild-type conformation of p53, coinciding with the induction of apoptosis.

p53-Independent Apoptosis

Crucially, Coti-2's cytotoxic effects are not limited to cancers with mutant p53. It has been shown to induce apoptosis in cancer cells irrespective of their p53 status, including those with wild-type p53 and p53-null cells. This p53-independent mechanism is largely attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway. By negatively modulating the phosphorylation of AKT, Coti-2 disrupts this critical cell survival pathway. The inhibition of AKT leads to reduced phosphorylation of caspase-9, an event that would otherwise impede its auto-proteolytic activation and the subsequent activation of caspase-3, a key executioner of apoptosis. Furthermore, in Head and Neck Squamous Cell Carcinoma (HNSCC), Coti-2 has been shown to activate AMPK and inhibit the mTOR pathway, contributing to its anti-tumor effects. In acute myeloid leukemia (AML) cells, Coti-2 induces mitochondrial apoptosis in a manner dependent on BCL-2 and BCL-XL expression, but not MCL1 expression or p53 activation.

Quantitative Analysis of Coti-2 Efficacy

The following tables summarize the in vitro efficacy of Coti-2 across various cancer cell lines, highlighting its potent apoptotic-inducing capabilities.

Table 1: IC50 Values of Coti-2 in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |

| OCI-AML2 | Acute Myeloid Leukemia | Wild-Type | ~10.3 ± 4.5 | |

| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | ~10.3 ± 4.5 | |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | ~10.3 ± 4.5 | |

| MOLM-14 | Acute Myeloid Leukemia | Wild-Type | ~10.3 ± 4.5 | |

| MV4;11 | Acute Myeloid Leukemia | Wild-Type | ~10.3 ± 4.5 | |

| THP-1 | Acute Myeloid Leukemia | Mutant | ~20.2 ± 11.5 | |

| Kasumi-1 | Acute Myeloid Leukemia | Mutant | ~20.2 ± 11.5 | |

| KG-1 | Acute Myeloid Leukemia | Null | ~20.2 ± 11.5 | |

| U937 | Acute Myeloid Leukemia | Null | ~20.2 ± 11.5 | |

| HL-60 | Acute Myeloid Leukemia | Null | ~20.2 ± 11.5 | |

| TNBC cell lines | Triple-Negative Breast Cancer | Mutant | Lower than p53 WT | |

| Non-TNBC cell lines | Breast Cancer | Wild-Type | Higher than p53 mutant |

Table 2: Induction of Apoptosis by Coti-2

| Cell Line | Cancer Type | Coti-2 Concentration | Apoptosis Induction | Reference |

| SHP-77 | Small Cell Lung Cancer | Approx. IC50 | 40-47% early apoptosis | |

| SHP-77 | Small Cell Lung Cancer | IC90 | Majority in early and late apoptosis/necrosis | |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Dose-dependent | Increased apoptosis | |

| Primary AML cells | Acute Myeloid Leukemia | Not specified | 40.3 ± 6.4% (p53 WT) | |

| Primary AML cells | Acute Myeloid Leukemia | Not specified | 48.0 ± 17.7% (p53 MUT) |

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the apoptotic effects of Coti-2.

Annexin V and 7-AAD Staining for Apoptosis Detection

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Plate cancer cells at a suitable density and treat with varying concentrations of Coti-2 for the desired time period (e.g., 48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: Gently harvest the cells by trypsinization or scraping and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and 7-AAD negative, early apoptotic cells are Annexin V positive and 7-AAD negative, and late apoptotic/necrotic cells are both Annexin V and 7-AAD positive.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect changes in the levels of key proteins involved in the apoptotic signaling pathways.

-

Cell Lysis: Following treatment with Coti-2, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-caspase-9, total caspase-9, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (e.g., AlamarBlue)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of Coti-2 concentrations for a specified duration (e.g., 4-7 days).

-

AlamarBlue Addition: Add AlamarBlue reagent to each well and incubate for a few hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence or absorbance of the samples using a plate reader. The signal is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Coti-2 and a typical experimental workflow for its evaluation.

Caption: Coti-2's p53-dependent apoptotic pathway.

Caption: Coti-2's p53-independent apoptotic pathway via PI3K/AKT inhibition.

Caption: A typical experimental workflow for evaluating Coti-2's efficacy.

Conclusion

Coti-2 represents a significant advancement in the development of targeted cancer therapies. Its ability to induce apoptosis through both p53-dependent and -independent mechanisms provides a strong rationale for its application in a broad spectrum of cancers. The quantitative data consistently demonstrates its high potency, and the well-defined experimental protocols offer a clear path for further investigation. The ongoing clinical trials will be crucial in translating the promising preclinical findings into tangible benefits for cancer patients. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to understand and build upon the compelling science behind Coti-2.

References

- 1. oncotarget.com [oncotarget.com]

- 2. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

COTI-2 In Vitro Assay Application Notes and Protocols

For Research Use Only.

Introduction

COTI-2 is a third-generation thiosemicarbazone, developed through in silico computational methods, that has demonstrated potent anti-cancer activity in a wide range of human cancer cell lines.[1][2] It is an orally available small molecule that functions primarily through the reactivation of mutant forms of the p53 tumor suppressor protein.[3][4] Upon binding to misfolded mutant p53, COTI-2 induces a conformational change that restores its wild-type, tumor-suppressive functions, leading to the induction of apoptosis. Additionally, COTI-2 exhibits p53-independent mechanisms of action, notably by negatively modulating the PI3K/AKT/mTOR signaling pathway and activating AMPK, which contributes to its efficacy in cancer cells with wild-type or null p53 status. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of COTI-2.

Data Presentation: Summary of COTI-2 In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of COTI-2 in various human cancer cell lines, demonstrating its potent activity at nanomolar concentrations.

| Cell Line | Cancer Type | p53 Status | IC₅₀ (nM) | Reference |

| TNBC Cell Lines | ||||

| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | Value not specified | |

| HCC1937 | Triple-Negative Breast Cancer | Mutant | Value not specified | |

| BT-549 | Triple-Negative Breast Cancer | Mutant | Value not specified | |

| Non-TNBC Lines | ||||

| MCF-7 | Breast Adenocarcinoma | Wild-Type | Value not specified | |

| HNSCC Cell Lines | ||||

| PCI13-pBabe | Head and Neck Squamous Cell | Null | ~10-20 nM | |

| PCI13-wtp53 | Head and Neck Squamous Cell | Wild-Type | ~10-20 nM | |

| PCI13-G245D | Head and Neck Squamous Cell | Mutant | ~5-15 nM | |

| Glioblastoma Lines | ||||

| U87-MG | Glioblastoma | Wild-Type | Value not specified | |

| SNB-19 | Glioblastoma | Mutant | Value not specified | |

| Other Cell Lines | ||||

| SHP-77 | Small Cell Lung Cancer | Mutant | Value not specified | |

| HCT-115 | Colorectal Carcinoma | Wild-Type | Value not specified | |

| OVCAR-3 | Ovarian Adenocarcinoma | Mutant | Value not specified |

Note: Many studies confirm nanomolar sensitivity but do not specify exact IC₅₀ values in the main text. The provided ranges for HNSCC lines are estimated from published survival curves. Triple-negative breast cancer (TNBC) cell lines and those with mutant p53 have been shown to be significantly more responsive to COTI-2.

Experimental Protocols

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of COTI-2 on cancer cell lines.

a. MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate at 37°C in 5% CO₂ for 24 hours to allow for cell attachment.

-

COTI-2 Preparation: Prepare a 1.0 mmol/L stock solution of COTI-2 in DMSO and store at -20°C. On the day of the experiment, create a serial dilution of COTI-2 in complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of COTI-2. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.

-

Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.

b. Clonogenic Survival Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a low, predetermined density (e.g., 200-1000 cells/well) to ensure colonies form from single cells without overlapping.

-

Treatment: After 24 hours, treat the cells with various concentrations of COTI-2 (e.g., a dose range of 0.01–40 nmol/L) for 24 hours.

-

Recovery: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

-

Fixing and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.

Apoptosis Detection Assays

COTI-2 induces cell death primarily through apoptosis. The following protocol is used to quantify apoptotic cells.

a. Annexin V & 7-AAD Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. 7-Aminoactinomycin D (7-AAD) is a viability dye that is excluded from live cells but can penetrate late apoptotic and necrotic cells with compromised membranes.

Protocol:

-

Cell Treatment: Seed cells (e.g., SHP-77) in 6-well plates and treat with various concentrations of COTI-2 (e.g., IC₅₀ and IC₉₀ concentrations) for 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.

-

Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and 7-AAD-negative.

-

Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

-

Mechanism of Action Studies

These assays help elucidate the molecular pathways affected by COTI-2.

a. Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within key signaling pathways modulated by COTI-2.

Protocol:

-

Cell Lysis: Treat cells with COTI-2 for a specified time (e.g., 36 hours). Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets for COTI-2 analysis include:

-

p53 Pathway: Total p53, p21

-

PI3K/AKT Pathway: Phospho-Akt (p-Akt), Total Akt, Phospho-mTOR (p-mTOR), Total mTOR

-

Apoptosis: Cleaved Caspase-9, Cleaved Caspase-3

-

Stress Response: Phospho-AMPK (p-AMPK), Total AMPK

-

Loading Control: GAPDH or β-actin

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

- 1. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. COTI-2 reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. COTI-2 | Reactivating Mutant p53 | PDF [slideshare.net]

Application Notes and Protocols: Determination of Coti-2 IC50 Values in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coti-2 is a third-generation thiosemicarbazone, a class of compounds known for their metal-chelating properties and anti-cancer activity.[1][2] Developed through computational analysis, Coti-2 has demonstrated significant efficacy against a wide range of human cancer cell lines, both in vitro and in vivo.[3] Its primary mechanisms of action are believed to be the reactivation of mutant tumor suppressor protein p53 and the inhibition of the PI3K/AKT/mTOR signaling pathway.[4][5] This dual-action approach makes Coti-2 a promising therapeutic candidate, particularly for cancers harboring p53 mutations, such as certain types of triple-negative breast cancer (TNBC), which currently lack targeted therapies.

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, indicating the concentration required to inhibit a biological process by 50%. This document provides detailed protocols for determining the IC50 value of Coti-2 in various cancer cell lines using the MTT assay, a standard colorimetric method for assessing cell viability.

In Vitro Efficacy of Coti-2: IC50 Values

The cytotoxic activity of Coti-2 has been evaluated across a diverse panel of human cancer cell lines. The IC50 values are generally in the nanomolar to low micromolar range, highlighting its high potency. Efficacy has been observed in cell lines derived from glioblastoma, colorectal cancer, small cell lung cancer, breast cancer, ovarian cancer, and bladder cancer. Notably, TNBC cell lines and those with mutant p53 have shown significant sensitivity to Coti-2.

Table 1: Coti-2 IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) |

| Glioblastoma | |||

| U87-MG | Glioblastoma | Wild-Type | ~0.1 - 0.2 |

| SNB-19 | Glioblastoma | Mutant | ~0.1 - 0.2 |

| SF-268 | Glioblastoma | Mutant | ~0.1 - 0.2 |

| SF-295 | Glioblastoma | Mutant | ~0.1 - 0.2 |

| Colorectal Cancer | |||

| SW480 | Colorectal Adenocarcinoma | Mutant | 0.56 |

| Bladder Cancer | |||

| 5637 | Bladder Carcinoma | Mutant | 0.526 |

| T24 | Bladder Carcinoma | Mutant | 0.532 |

| Breast Cancer | |||

| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | < 0.5 |

| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | < 0.5 |

| BT-549 | Triple-Negative Breast Cancer | Mutant | < 0.5 |

| Ovarian Cancer | |||

| OVCAR-3 | Ovarian Adenocarcinoma | Mutant | < 0.5 |

| Small Cell Lung Cancer | |||

| SHP-77 | Small Cell Lung Cancer | Mutant | < 0.5 |

Note: IC50 values can vary based on experimental conditions such as incubation time and assay method. The values presented are derived from multiple sources for comparative purposes.

Experimental Protocols: IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

3.1. Materials and Reagents

-

Selected cancer cell lines

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Coti-2 compound

-

Dimethyl Sulfoxide (DMSO), sterile

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

3.2. Step-by-Step Procedure

-

Cell Culture and Seeding:

-

Culture adherent cancer cells in T-75 flasks with the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Harvest cells at 70-80% confluency using Trypsin-EDTA.

-

Perform a cell count using a hemocytometer and assess viability (should be >90%).

-

Dilute the cells in fresh medium to a final concentration of 1 x 10^5 cells/mL (or as optimized for the specific cell line).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well). Include wells for "vehicle control" (cells + medium with DMSO) and "blank" (medium only).

-

Incubate the plate for 24 hours to allow cells to adhere.

-

-

Coti-2 Compound Preparation and Treatment:

-

Prepare a high-concentration stock solution of Coti-2 in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the Coti-2 stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.

-

After 24 hours of cell adherence, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the various Coti-2 concentrations to the respective wells. Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay and Absorbance Reading:

-

Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

-

Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

-

Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.

-

3.3. Data Analysis

-

Calculate Percent Viability:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each Coti-2 concentration using the formula:

-

% Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

-

-

-

Determine IC50 Value:

-

Plot the percent viability against the logarithm of the Coti-2 concentration.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope).

-

The IC50 value is the concentration of Coti-2 that corresponds to 50% cell viability on this curve. Software such as GraphPad Prism is commonly used for this analysis.

-

Mechanism of Action and Signaling Pathways

Coti-2's anti-cancer activity stems from its ability to modulate two critical cellular pathways.

4.1. Mutant p53 Reactivation The p53 protein is a crucial tumor suppressor, but it is frequently mutated in cancer, leading to a loss of its protective functions. Coti-2 is designed to bind to certain misfolded mutant p53 proteins, inducing a conformational change that restores their wild-type function. This reactivation can trigger downstream p53-dependent processes like apoptosis (programmed cell death) and cell cycle arrest.

4.2. PI3K/AKT/mTOR Pathway Inhibition The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. It is often hyperactivated in cancer. Coti-2 has been shown to inhibit this pathway, leading to reduced cell proliferation and survival. This action is often independent of p53 status, providing a second mechanism to combat cancer cells and explaining its efficacy in cells with wild-type or null p53.

Visualizations

Caption: A step-by-step workflow for the MTT assay to determine IC50 values.

Caption: The dual mechanism of action of Coti-2.

References

- 1. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 2. chemrxiv.org [chemrxiv.org]

- 3. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

Coti-2 Xenograft Mouse Model Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of preclinical xenograft mouse model studies involving Coti-2, a novel small molecule anti-cancer agent. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the in vivo evaluation of Coti-2.

Introduction

Coti-2 is a third-generation thiosemicarbazone that has demonstrated potent anti-cancer activity across a broad range of human cancer cell lines, both in vitro and in vivo.[1][2] Preclinical studies suggest that Coti-2's mechanism of action involves the restoration of mutant p53 protein function and modulation of the PI3K/AKT/mTOR signaling pathway, ultimately leading to cancer cell apoptosis.[1][2][3] This document details the experimental protocols for evaluating Coti-2 in xenograft mouse models and summarizes the key quantitative findings from these studies.

Data Presentation: Summary of Coti-2 Efficacy in Xenograft Models

The following tables summarize the quantitative data from various Coti-2 xenograft mouse model studies, showcasing its efficacy in inhibiting tumor growth across different cancer types.

Table 1: Coti-2 Monotherapy in Human Cancer Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | Coti-2 Dose & Route | Key Efficacy Results | Reference |

| Colorectal Cancer | HT-29 | NCr-nu | 10 mg/kg, IP, 5 days/week for 7 weeks | Significantly inhibited tumor growth. Control tumors reached 618 mm³ in 32 days, while Coti-2 treated tumors took 48 days to reach a similar volume. | |

| Small Cell Lung Cancer | SHP-77 | NCr-nu | 3 mg/kg, IP | Significantly inhibited tumor growth compared to cisplatin and paclitaxel. | |

| Glioblastoma | U87-MG | Nude | 8 mg/kg, PO | Delayed tumor xenograft growth. Control tumors reached 828 mm³ in 5 days, while Coti-2 treated tumors took 10 days. | |